2-(4-Chlorophenoxy)-2-methyl-1-(1-pyrrolidinyl)-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

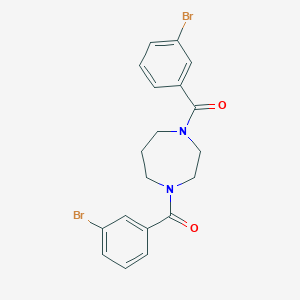

2-(4-Chlorophenoxy)-2-methyl-1-(1-pyrrolidinyl)-1-propanone, also known as 4'-chloro-alpha-pyrrolidinopropiophenone (4'-Cl-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is a potent psychostimulant that has been found to have similar effects to other drugs of abuse such as cocaine and amphetamines. The chemical structure of 4'-Cl-PPP is similar to that of other cathinones, which are derived from the khat plant found in East Africa and the Arabian Peninsula. Cathinones are known to have stimulant effects on the central nervous system and can cause euphoria, increased energy, and heightened alertness.

Wirkmechanismus

The mechanism of action of 4'-Cl-PPP involves its ability to increase the release of dopamine and norepinephrine in the brain. This leads to increased activity in the central nervous system, resulting in increased energy, alertness, and euphoria. The drug also acts as a reuptake inhibitor, preventing the reabsorption of dopamine and norepinephrine into the presynaptic neuron. This prolongs the effects of the drug and can lead to addiction and dependence.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4'-Cl-PPP are similar to other cathinones. The drug increases heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to cardiovascular problems such as heart attack and stroke. The drug can also cause dehydration, which can lead to kidney damage. Long-term use of 4'-Cl-PPP can lead to addiction and dependence, as well as cognitive and behavioral problems.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4'-Cl-PPP in lab experiments include its ability to mimic the effects of other cathinones, such as cocaine and amphetamines. This allows researchers to study the effects of cathinones on the central nervous system without the use of illegal drugs. However, the use of 4'-Cl-PPP in lab experiments is limited due to its potential for abuse and its status as a controlled substance in many countries.

Zukünftige Richtungen

Future research on 4'-Cl-PPP should focus on its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. The drug's ability to increase dopamine and norepinephrine release in the brain could be useful in treating these disorders. However, the potential for abuse and dependence must be carefully considered before the drug can be used as a treatment. Further research should also focus on the long-term effects of 4'-Cl-PPP on the central nervous system and the potential for addiction and dependence.

Synthesemethoden

The synthesis of 4'-Cl-PPP involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of sodium hydroxide. This produces 4'-chloro-alpha-chloropropiophenone, which is then reacted with methylamine to yield 4'-chloro-alpha-pyrrolidinopropiophenone. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Wissenschaftliche Forschungsanwendungen

4'-Cl-PPP has been used in scientific research to study the effects of cathinones on the central nervous system. It has been found to have similar effects to other cathinones, such as increasing dopamine and norepinephrine release in the brain. This can lead to increased energy, alertness, and euphoria. However, the use of 4'-Cl-PPP in scientific research has been limited due to its potential for abuse and its status as a controlled substance in many countries.

Eigenschaften

Produktname |

2-(4-Chlorophenoxy)-2-methyl-1-(1-pyrrolidinyl)-1-propanone |

|---|---|

Molekularformel |

C14H18ClNO2 |

Molekulargewicht |

267.75 g/mol |

IUPAC-Name |

2-(4-chlorophenoxy)-2-methyl-1-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C14H18ClNO2/c1-14(2,13(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |

InChI-Schlüssel |

KWKMVEQEHADFJZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |

Kanonische SMILES |

CC(C)(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)

![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)

![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)

![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)

![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)

![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)

![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)